Cas no 2171449-67-3 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid
- 2171449-67-3
- 2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
- EN300-1581137
-
- インチ: 1S/C27H30N2O5/c1-2-7-17(13-24(30)29-14-16-12-23(29)25(16)26(31)32)28-27(33)34-15-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h3-6,8-11,16-17,22-23,25H,2,7,12-15H2,1H3,(H,28,33)(H,31,32)/t16?,17-,23?,25?/m0/s1
- InChIKey: QFSWFTDAKFEDAP-MVBDQORZSA-N
- ほほえんだ: OC(C1C2CC1CN2C(C[C@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O
計算された属性
- せいみつぶんしりょう: 462.21547206g/mol
- どういたいしつりょう: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 765
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 95.9Ų
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1581137-500mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
2171449-67-3 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1581137-0.1g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
2171449-67-3 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1581137-5.0g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
2171449-67-3 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1581137-1000mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
2171449-67-3 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1581137-50mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
2171449-67-3 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1581137-0.25g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
2171449-67-3 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1581137-2.5g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
2171449-67-3 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1581137-5000mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
2171449-67-3 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1581137-10000mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
2171449-67-3 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1581137-0.05g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
2171449-67-3 | 0.05g |
$2829.0 | 2023-06-04 |
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acidに関する追加情報
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
The compound with CAS No. 2171449-67-3, known as 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceutical chemistry and biomedical research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a bicyclic azabicyclo[2.1.1]hexane framework, and a carboxylic acid moiety. The presence of these functional groups makes it a versatile building block for the synthesis of advanced biomolecules and drug delivery systems.
The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the amine functionality during the synthesis of this compound. This feature makes it particularly valuable in the construction of bioactive molecules, where precise control over functional groups is essential. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of peptide coupling reactions, thereby facilitating the development of complex peptide-based therapeutics.
The bicyclic azabicyclo[2.1.1]hexane framework introduces rigidity and stability to the molecule, which are desirable properties in drug design. This structural feature has been shown to enhance bioavailability and pharmacokinetic properties in related compounds, making it a promising candidate for drug delivery applications. Furthermore, the carboxylic acid moiety provides additional functionality, enabling further chemical modifications such as esterification or amidation to tailor the molecule's properties for specific applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound using a combination of asymmetric catalysis and multicomponent reactions. These techniques not only improve the yield and purity of the product but also reduce the environmental footprint of the synthesis process, aligning with current trends toward sustainable chemistry practices.
In terms of applications, this compound has shown potential in the development of targeted drug delivery systems, where its unique structure can be exploited to create stimuli-responsive carriers for therapeutic agents. Additionally, its compatibility with various functionalization strategies makes it a valuable tool in the design of bioconjugates for diagnostic and therapeutic purposes.
The integration of cutting-edge research findings into the development and application of this compound underscores its significance in advancing modern chemical sciences. As researchers continue to explore its properties and potential uses, this compound is poised to play a pivotal role in shaping future innovations in pharmaceuticals and related fields.
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